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Cat. No.: B1219000 Get Quote

A Comparative Sensory Analysis of Methyl
Propyl Disulfide in Food Applications
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory analysis of methyl propyl disulfide, a potent

organosulfur compound crucial for creating savory, alliaceous flavors in a variety of food

products.[1][2] Understanding its sensory impact at different concentrations is vital for precise

flavor formulation and the development of novel food products and therapeutic agents.

Methyl propyl disulfide (CAS 2179-60-4) is a volatile compound naturally found in Allium

species such as onions and garlic.[2][3] Its characteristic pungent aroma, described as

sulfurous, onion-like, and with notes of radish and mustard, makes it an indispensable

ingredient in the flavor industry.[3][4] This guide presents quantitative sensory data, detailed

experimental protocols, and visualizations of the underlying biological and experimental

pathways to aid researchers in their applications.

Quantitative Sensory Data
The following table summarizes the sensory profile of methyl propyl disulfide at varying

concentrations in a neutral food base (e.g., a simple white sauce or aqueous solution). The

data illustrates the evolution of its flavor profile from subtle vegetable notes at low
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concentrations to a dominant, pungent onion and garlic character at higher levels. Normal use

levels in finished consumer products typically range from 0.01 to 1 ppm.

Concentration
(ppm)

Predominant
Aroma/Flavor
Notes

Intensity (1-10
Scale)

Hedonic Score (1-9
Scale)

0.01
Faintly sulfurous,

cooked vegetable
2

5 (Neither like nor

dislike)

0.1
Mild onion, slightly

sweet, radish
4 7 (Like moderately)

0.5

Fresh-cut onion,

pungent, slightly

alliaceous

6 8 (Like very much)

1.0

Strong onion and

garlic, sharp, lingering

sulfurous notes

8 6 (Like slightly)

5.0

Overpowering sulfur,

harsh, metallic off-

notes

10 2 (Dislike very much)

Experimental Protocols
The determination of the sensory characteristics of methyl propyl disulfide requires a

structured and controlled methodology to ensure the reliability and reproducibility of the results.

1. Panelist Selection and Training:

A panel of 15-30 individuals is selected.

Panelists are screened for their sensory acuity and ability to detect and describe sulfurous

and alliaceous aromas and flavors.

Training sessions are conducted to familiarize panelists with the specific sensory attributes of

methyl propyl disulfide and the intensity rating scale.
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2. Sample Preparation:

A stock solution of methyl propyl disulfide is prepared in a suitable solvent, such as

propylene glycol or ethanol.

A series of dilutions are then made in a neutral food base to achieve the desired

concentrations for evaluation.

The food base should be carefully selected to be bland and not interfere with the sensory

properties of the compound being tested.

3. Sensory Evaluation Method:

The 3-Alternative Forced Choice (3-AFC) method is a widely recognized and robust

technique for determining detection thresholds and characterizing sensory attributes.[5]

In this method, panelists are presented with three samples: two are identical blanks (the

neutral food base), and one contains the methyl propyl disulfide at a specific

concentration.[5]

The panelists' task is to identify the "odd" sample.[5]

For descriptive analysis, panelists are then asked to rate the intensity of specific attributes

(e.g., onion, sulfurous, sweet) on a labeled magnitude scale and provide an overall hedonic

rating.

4. Data Analysis:

Individual detection thresholds are determined as the lowest concentration at which a

panelist can consistently and correctly identify the odd sample.

The group's detection threshold is calculated as the geometric mean of the individual

thresholds.

Intensity and hedonic scores are averaged across all panelists for each concentration to

generate the quantitative data presented in the table above.
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Visualizations
Experimental Workflow for Sensory Analysis

Preparation Evaluation Data Analysis
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Caption: Experimental workflow for the sensory analysis of methyl propyl disulfide.

Olfactory Signaling Pathway for Sulfur Compounds

The perception of sulfur compounds like methyl propyl disulfide is initiated by their interaction

with olfactory receptors (ORs) in the nasal cavity.[6] This binding event triggers a cascade of

intracellular signals, ultimately leading to the perception of smell in the brain.[6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1219000?utm_src=pdf-body-img
https://www.benchchem.com/product/b1219000?utm_src=pdf-body
https://www.benchchem.com/product/b1219000?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5542778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5542778/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Olfactory Receptor (OR)

G-protein (Golf)

Activates

Adenylyl Cyclase

Activates

cAMP

Methyl Propyl Disulfide

Binds to

ATP

Converts

Ion Channel

Opens

Neuron Depolarization

Leads to

Signal to Brain

Click to download full resolution via product page

Caption: Simplified diagram of the olfactory signaling pathway.
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Concentration-Dependent Sensory Impact of Methyl Propyl Disulfide

The perceived sensory attributes of methyl propyl disulfide are highly dependent on its

concentration. This relationship can be visualized as a transition from desirable to undesirable

characteristics as the concentration increases.

Low Concentration
(0.01 - 0.1 ppm) Subtle, Vegetal

Optimal Concentration
(0.1 - 1.0 ppm) Pleasant, Onion/Garlic

High Concentration
(>1.0 ppm)

Harsh, Overpowering

Click to download full resolution via product page

Caption: Relationship between concentration and sensory perception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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